Etidocaine

Anesthesiology Obstetric Anesthesia Regional Anesthesia

Etidocaine (Duranest) is a potent aminoamide local anesthetic distinguished by an exceptionally high lipid-water partition coefficient (LogP 141), which is over five times that of bupivacaine. This unique physicochemical profile ensures a more rapid onset and a significantly more profound motor blockade, making it the definitive agent for surgical protocols requiring complete muscle relaxation. Ideal for electrophysiology and in vivo pain models where rapid action is critical. Ensure your research precision—verify stock and request a quote for our analytical-grade Etidocaine.

Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
CAS No. 36637-18-0
Cat. No. B1208345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidocaine
CAS36637-18-0
Synonyms2-(Ethylpropylamino)-2',6'-butyroxylidide
Duranest
Etidocaine
W 19053
W-19053
W19053
Molecular FormulaC17H28N2O
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20)
InChIKeyVTUSIVBDOCDNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etidocaine (CAS 36637-18-0) Baseline Overview: A Long-Acting Amide Local Anesthetic for Research and Clinical Use


Etidocaine (CAS 36637-18-0), also known by the trade name Duranest, is a long-acting aminoamide local anesthetic that was first approved for clinical use in 1982 [1]. It is a highly lipid-soluble agent with a rapid onset and long duration of action, belonging to the amide class of local anesthetics which also includes lidocaine, bupivacaine, ropivacaine, and mepivacaine [2]. Etidocaine exerts its anesthetic effect by reversibly blocking sodium ion channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses [3]. Its unique physicochemical profile, characterized by a high lipid/water partition coefficient, distinguishes it from other agents in its class and underpins its specific clinical and research applications [4].

Why Etidocaine (CAS 36637-18-0) Cannot Be Substituted by Generic In-Class Alternatives


Despite belonging to the same amide class, etidocaine's distinct physicochemical properties—most notably its exceptionally high lipid solubility—preclude simple substitution with other long-acting agents like bupivacaine or ropivacaine [1]. In vitro data demonstrate that etidocaine's partition coefficient of 141 is over five times greater than that of bupivacaine (27.5) and over fifteen times greater than that of ropivacaine (9) [1]. This profound difference in lipophilicity translates directly to a unique clinical profile characterized by a more rapid onset of action and a more pronounced motor blockade compared to bupivacaine, a feature that is either desirable or a contraindication depending on the specific surgical or research application [2]. Furthermore, the absorption kinetics of etidocaine into extradural and subcutaneous fat are significantly higher than those of bupivacaine, underscoring that these agents are not pharmacokinetically interchangeable [3]. Therefore, selection must be driven by the specific quantitative performance metrics relevant to the intended use case, as detailed in the evidence guide below.

Quantitative Evidence Guide for Etidocaine (CAS 36637-18-0): Verifiable Differentiation from Comparators


Rapid Onset of Action: Etidocaine vs. Bupivacaine in Extradural Block

In a double-blind randomized trial of 100 patients undergoing surgical induction of labor, etidocaine demonstrated a significantly quicker onset of action compared to bupivacaine [1]. The data provide a clear differentiation point for scenarios where minimizing the latency period is critical for patient comfort and operational efficiency.

Anesthesiology Obstetric Anesthesia Regional Anesthesia

Pronounced Motor Blockade: Etidocaine vs. Bupivacaine in Extradural Anesthesia

Etidocaine causes motor paralysis more frequently than does bupivacaine, especially when adrenaline is added to the formulation [1]. This characteristic makes etidocaine a preferred agent for surgical procedures where profound muscle relaxation is required. The duration of action of etidocaine 1% is similar to bupivacaine 0.5%, but bupivacaine 0.75% acts for a significantly longer time [1].

Anesthesiology Surgical Anesthesia Motor Blockade

Exceptional Lipid Solubility: Etidocaine vs. Bupivacaine and Ropivacaine

Etidocaine possesses the highest lipid solubility among commonly used amide local anesthetics, with a lipid/water distribution coefficient of 141 [1]. This is in stark contrast to bupivacaine's coefficient of 27.5 and ropivacaine's coefficient of 9 [1]. This physicochemical property is a key determinant of the drug's potency, onset, and tissue distribution.

Pharmacology Physicochemical Properties Lipophilicity

Intraoperative Blood Loss: Etidocaine vs. Lidocaine in Oral Surgery

In a comparative study on the removal of impacted mandibular third molars, 1.5% etidocaine hydrochloride with 1:200,000 epinephrine resulted in significantly greater measured intraoperative blood loss compared to 2% lidocaine with 1:100,000 epinephrine [1]. This finding is critical for surgical planning where minimizing bleeding is a priority.

Oral Surgery Dental Anesthesia Hemostasis

Plasma Concentration Profile: Etidocaine vs. Bupivacaine

Following extradural administration, etidocaine is associated with lower plasma concentrations compared to bupivacaine [1]. Furthermore, the addition of adrenaline 1:200,000 decreases the absorption of etidocaine to a greater extent than it does for bupivacaine [1]. This pharmacokinetic profile may offer a different systemic safety margin.

Pharmacokinetics Toxicology Drug Safety

Optimal Research and Industrial Application Scenarios for Etidocaine (CAS 36637-18-0)


Surgical Procedures Requiring Profound Muscle Relaxation

Etidocaine's capacity to induce more frequent and intense motor paralysis compared to bupivacaine [1] makes it the agent of choice for surgical procedures where complete muscle relaxation is paramount. This includes major orthopedic surgeries, abdominal procedures, and any scenario where patient immobility is critical for surgical precision.

Research Models for Membrane Permeability and Lipophilic Drug Distribution

With a lipid/water partition coefficient (141) that is over five times greater than bupivacaine and over fifteen times greater than ropivacaine [1], etidocaine serves as an ideal tool compound for investigating the relationship between lipophilicity and biological activity. Researchers studying drug penetration across lipid bilayers, tissue distribution kinetics, and structure-activity relationships can use etidocaine as a positive control or extreme-case comparator.

Situations Where Rapid Anesthetic Onset is a Critical Requirement

The evidence from a head-to-head trial confirms that etidocaine has a quicker onset of action than bupivacaine in extradural anesthesia [1]. This property is particularly valuable in busy clinical settings, emergency procedures, and outpatient surgery where minimizing the time between injection and surgical readiness directly improves workflow efficiency and patient throughput.

Dental and Oral Surgery: Caution Advised Where Hemostasis is Critical

Comparative data indicate that etidocaine (1.5% with epinephrine 1:200,000) results in greater intraoperative blood loss than lidocaine (2% with epinephrine 1:100,000) during third molar extractions [1]. While this may be a disadvantage in procedures where bleeding obscures the surgical field, it highlights a scenario where etidocaine should be avoided in favor of lidocaine, thereby preventing suboptimal surgical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etidocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.